4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile
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Overview
Description
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile is an organic compound known for its vibrant color and unique chemical properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in dye chemistry due to its ability to impart color to various substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(diethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with benzonitrile under basic conditions to yield the desired azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.
Substitution: Halogens, sulfonic acids, and nitro groups can be introduced using appropriate electrophiles.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, changing its configuration upon exposure to light. This property is exploited in various applications, such as photoresponsive materials and molecular switches .
Comparison with Similar Compounds
Similar Compounds
- 4-{(Z)-[4-(Diethylamino)phenyl]diazenyl}phthalonitrile
- 5-(4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
Uniqueness
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile is unique due to its specific electronic properties and the ability to undergo photoisomerization. This makes it particularly valuable in applications requiring light-responsive behavior .
Properties
CAS No. |
22700-64-7 |
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Molecular Formula |
C17H18N4 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
4-[[4-(diethylamino)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C17H18N4/c1-3-21(4-2)17-11-9-16(10-12-17)20-19-15-7-5-14(13-18)6-8-15/h5-12H,3-4H2,1-2H3 |
InChI Key |
UBVTXOYOGDEDBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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